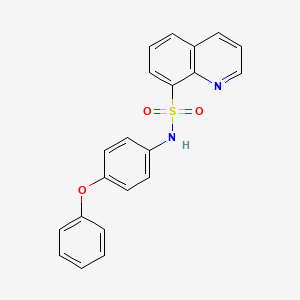
N-(4-phenoxyphenyl)quinoline-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-phenoxyphenyl)quinoline-8-sulfonamide” is a chemical compound with the molecular formula C21H16N2O3S and a molecular weight of 376.43 .
Synthesis Analysis
The synthesis of quinoline-sulfonamide derivatives, such as “N-(4-phenoxyphenyl)quinoline-8-sulfonamide”, involves a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid . The synthesis is straightforward and efficient, involving two steps: acylation of aminoquinoline followed by complexation with metal acetate (Cu2+, Co2+ and Cd2+) or chloride (Zn2+) .Molecular Structure Analysis
The molecular structure of “N-(4-phenoxyphenyl)quinoline-8-sulfonamide” consists of a quinoline core, a sulfonamide group, and a phenoxyphenyl group .Chemical Reactions Analysis
Quinoline and its hydrogenated derivatives, including “N-(4-phenoxyphenyl)quinoline-8-sulfonamide”, can be synthesized from α,β-unsaturated aldehydes . The reaction mechanisms are diverse and depend on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Physical And Chemical Properties Analysis
“N-(4-phenoxyphenyl)quinoline-8-sulfonamide” is a chemical compound with the molecular formula C21H16N2O3S and a molecular weight of 376.43 . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Anticancer Activity
Quinoline motifs have shown significant anticancer activity . For instance, certain synthetic quinoline structures with 2,4-disubstitution have been reported to be potent anti-cancer agents against breast, lung, and CNS tumors .
Antioxidant Properties
Quinoline derivatives have demonstrated antioxidant properties . These compounds can neutralize free radicals, which are harmful to body tissues and can contribute to aging and diseases.
Anti-inflammatory Uses
Quinoline-based compounds have been found to exhibit anti-inflammatory effects . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Antimalarial Applications
Quinoline and its derivatives have been used in the development of antimalarial drugs . Their ability to interfere with the life cycle of malaria parasites makes them effective in this regard.
Anti-SARS-CoV-2 Potential
Research has indicated that quinoline derivatives may have anti-SARS-CoV-2 (the virus that causes COVID-19) activity . This suggests potential use in the treatment or prevention of COVID-19.
Antituberculosis Activity
Quinoline-based compounds have shown antituberculosis activity . They could be used in the development of new drugs to treat tuberculosis.
Industrial Chemistry Applications
Quinoline is also important in industrial chemistry . It’s a vital scaffold for leads in drug discovery and plays a significant role in synthetic organic chemistry .
Green Chemistry
There’s a growing expectation that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Quinoline and its derivatives are being studied in this context, with a focus on eco-friendly and safe reusable catalysts .
Mecanismo De Acción
While the specific mechanism of action for “N-(4-phenoxyphenyl)quinoline-8-sulfonamide” is not mentioned in the search results, sulfonamides in general exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-phenoxyphenyl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c24-27(25,20-10-4-6-16-7-5-15-22-21(16)20)23-17-11-13-19(14-12-17)26-18-8-2-1-3-9-18/h1-15,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDVBVVOAOOFIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenoxyphenyl)quinoline-8-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-N-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2972192.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2972193.png)
![8-(4-fluorophenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2972196.png)
![benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/no-structure.png)
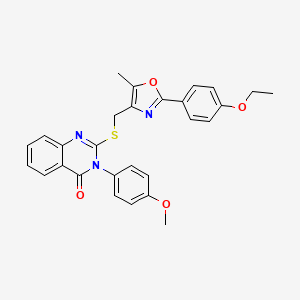
![N-(2-chloro-4-methylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2972202.png)
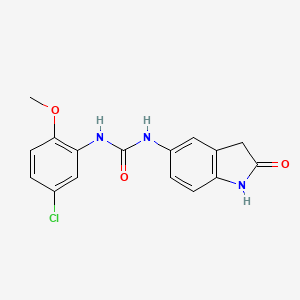
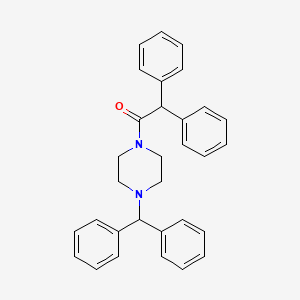
![N-[3-(cyclopropylsulfamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2972207.png)
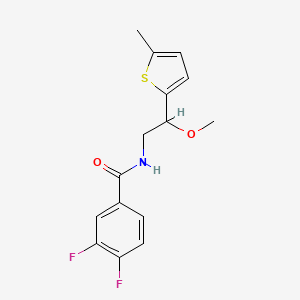
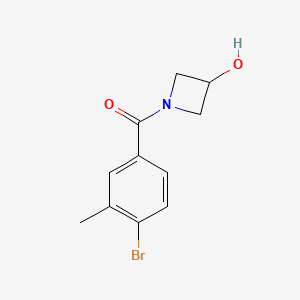
![1-[1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2972213.png)
![3-Benzyl-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2972214.png)
![N-Pyrazolo[1,5-a]pyrimidin-6-ylprop-2-enamide](/img/structure/B2972215.png)